molecular formula C20H19FN6O B2501844 3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline CAS No. 1251556-89-4

3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline

Cat. No.: B2501844
CAS No.: 1251556-89-4
M. Wt: 378.411
InChI Key: YPULCHZMFWZRFR-UHFFFAOYSA-N
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Description

3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline is a complex organic compound that features a unique combination of fluorophenyl, triazole, and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids. The final step often involves the coupling of the triazole and oxadiazole intermediates with N,N-dimethylaniline under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

3-[3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c1-13-18(23-25-27(13)12-14-6-4-8-16(21)10-14)19-22-20(28-24-19)15-7-5-9-17(11-15)26(2)3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPULCHZMFWZRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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